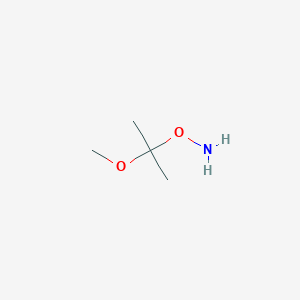
Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Übersicht
Beschreibung
“Methyl 2-(2-bromo-5-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.1 .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The synthesis process also involves the use of sodium tetrahydroborate and calcium chloride in ethanol at 0 - 20℃ for 16 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromo group (Br), a methoxy group (OCH3), and an acetate group (COOCH3) attached to a phenyl ring .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 171-173 °C (at 18 Torr) and a density of 1.473 g/cm3 (at 22 °C) . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics : Methyl 2-(2-bromo-5-methoxyphenyl)acetate and its related compounds have been studied for their metabolism in biological systems. For instance, Kanamori et al. (2002) explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats. They identified various metabolites, suggesting the compound undergoes multiple metabolic pathways, including deamination and oxidation (Kanamori et al., 2002).
Synthesis and Chemical Properties : Research has been conducted on the synthesis and properties of bromophenol derivatives, which are structurally related to this compound. Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides, providing insights into their structure and potential applications (Zhao et al., 2004).
Potential Therapeutic Applications : Some studies have investigated the therapeutic potential of bromophenol derivatives. For example, Li et al. (2012) isolated nitrogen-containing bromophenols from Rhodomela confervoides and evaluated their radical scavenging activity. These findings indicate potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Antibacterial and Antioxidant Properties : Xu et al. (2003) explored the antibacterial properties of bromophenols isolated from Rhodomela confervoides. Their research highlights the antibacterial potential of these compounds, which could be relevant for developing new antibacterial agents (Xu et al., 2003).
Chemical Synthesis Techniques : Research has also focused on the synthesis techniques of related compounds. For instance, Min (2015) described an organic experiment for synthesizing a drug intermediate, illustrating the process and yield, which can be beneficial in educational and research contexts (Min, 2015).
Crystallography and Molecular Structure : Studies like that of Lee et al. (2017), which investigated the crystal structure of a related compound, provide valuable information on molecular configurations and the reactions involved in their formation (Lee et al., 2017).
Safety and Hazards
“Methyl 2-(2-bromo-5-methoxyphenyl)acetate” is considered hazardous. It has been assigned the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 2-(2-bromo-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZCVJQEPJTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443171 | |
| Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117565-90-9 | |
| Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


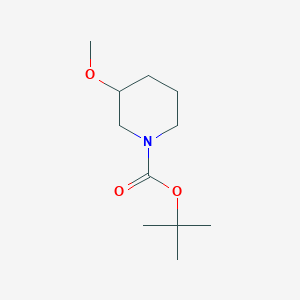
![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)

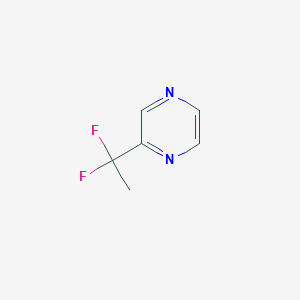
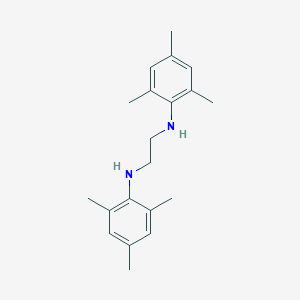
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)
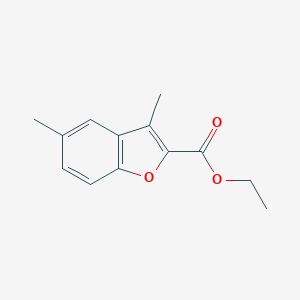
![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
